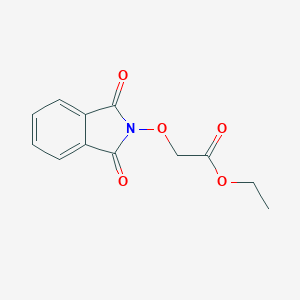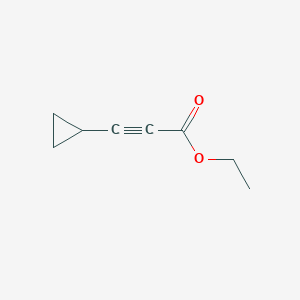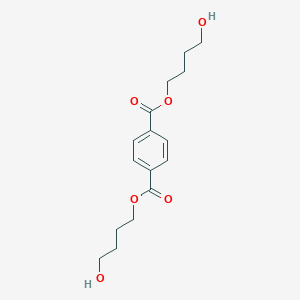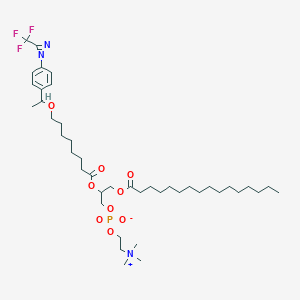
4-Iod-2,5-Dimethylanilin
Übersicht
Beschreibung
4-Iodo-2,5-dimethylaniline is a chemical compound with the molecular formula C9H11IN. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Bausteine für die Synthese
4-Iod-2,6-Dialkylaniline, einschließlich 4-Iod-2,5-Dimethylanilin, sind nützliche Bausteine für die chemische Synthese . Sie werden in mehreren aktuellen Publikationen hervorgehoben, die verschiedene Anwendungen beschreiben .
Medizinische Chemie
Diese Verbindungen wurden in der medizinischen Chemie eingesetzt . Obwohl die spezifischen Anwendungen in der medizinischen Chemie in der Quelle nicht im Detail beschrieben werden, ist es üblich, dass solche Verbindungen bei der Synthese von Pharmazeutika verwendet werden.
Materialwissenschaften
This compound findet Anwendungen in der Materialwissenschaft . Dies könnte die Herstellung neuer Materialien mit einzigartigen Eigenschaften umfassen.
Liganden-Design für die Katalyse
Diese Verbindung wird auch im Liganden-Design für die Katalyse verwendet . Liganden sind Ionen oder Moleküle, die an ein zentrales Metallatom binden, um in der Katalyse einen Koordinationskomplex zu bilden.
Iodidbestimmung
Eine Echtzeitbestimmung von Iodid beinhaltet die Oxidation von Iodid mit 2-Iodosobenzoat in Gegenwart von N,N-Dimethylanilin . Die Reaktion ergibt 4-Iod-N,N-Dimethylanilin, das extrahiert und mittels GC-MS bestimmt wird .
Iodatbestimmung
Es ist auch möglich, Iodat durch seine Reduktion mit Ascorbinsäure zu Iodid und anschließender Derivatisierung zu bestimmen . Dieser Prozess beinhaltet auch die Produktion von 4-Iod-N,N-Dimethylanilin .
Safety and Hazards
4-Iodo-2,5-dimethylaniline is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-iodo-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNBUOAWDGTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406396 | |
| Record name | 4-iodo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117832-13-0 | |
| Record name | 4-iodo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)



![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)


